molecular formula C13H18N2O2 B2852348 N-(2-nitrobenzyl)cyclohexanamine CAS No. 52505-10-9

N-(2-nitrobenzyl)cyclohexanamine

Cat. No.: B2852348
CAS No.: 52505-10-9
M. Wt: 234.299
InChI Key: CAIAXUOSOILHKG-UHFFFAOYSA-N
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Description

N-(2-nitrobenzyl)cyclohexanamine is an organic compound with the molecular formula C13H19N2O2 It is a derivative of cyclohexanamine, where the amine group is substituted with a 2-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-nitrobenzyl)cyclohexanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexanamine with 2-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrobenzyl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: 2-aminobenzylcyclohexanamine.

    Reduction: 2-nitrosobenzylcyclohexanamine, 2-hydroxylaminobenzylcyclohexanamine.

    Substitution: Various substituted benzylcyclohexanamines depending on the nucleophile used.

Scientific Research Applications

N-(2-nitrobenzyl)cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-nitrobenzyl)cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can modify biological molecules. The cyclohexanamine moiety can interact with hydrophobic regions of proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine: A simpler analog without the nitrobenzyl group.

    2-nitrobenzylamine: Contains the nitrobenzyl group but lacks the cyclohexane ring.

    N-benzylcyclohexanamine: Similar structure but without the nitro group.

Uniqueness

N-(2-nitrobenzyl)cyclohexanamine is unique due to the presence of both the cyclohexane ring and the nitrobenzyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[(2-nitrophenyl)methyl]cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-15(17)13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h4-6,9,12,14H,1-3,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIAXUOSOILHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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